molecular formula C11H17NO3 B12872581 tert-Butyl (3-ethylfuran-2-yl)carbamate CAS No. 704913-86-0

tert-Butyl (3-ethylfuran-2-yl)carbamate

Cat. No.: B12872581
CAS No.: 704913-86-0
M. Wt: 211.26 g/mol
InChI Key: XFTBBRDIJPJBCC-UHFFFAOYSA-N
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Description

tert-Butyl (3-ethylfuran-2-yl)carbamate (CAS 704913-86-0) is a high-value chemical intermediate in organic synthesis and medicinal chemistry research. This compound features a furan ring system protected by a tert-butyloxycarbonyl (Boc) group, a common and highly useful protecting group for amines due to its stability under a variety of reaction conditions . The 3-ethyl substitution on the furan ring modulates the electronic properties of the diene system, making this reagent a valuable precursor for the synthesis of complex nitrogen-containing heterocycles. Its primary research application is as a key building block in intramolecular Diels-Alder reactions of furans (IMDAF) . In this context, the lithiated carbamate can be acylated to form imidofuran intermediates, which undergo rapid [4+2]-cycloaddition at room temperature to form oxabicyclic adducts . These adducts are versatile intermediates that can be further functionalized, for example through transition metal-catalyzed ring-opening reactions, to produce highly functionalized hexahydroindol-2-one derivatives and other complex structures that are core motifs in many natural products and pharmaceuticals . The carbamate group is recognized for its excellent chemical and proteolytic stability, as well as its ability to serve as a peptide bond mimic, which contributes to the utility of this compound in drug discovery efforts . This product is intended for research and development purposes only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

704913-86-0

Molecular Formula

C11H17NO3

Molecular Weight

211.26 g/mol

IUPAC Name

tert-butyl N-(3-ethylfuran-2-yl)carbamate

InChI

InChI=1S/C11H17NO3/c1-5-8-6-7-14-9(8)12-10(13)15-11(2,3)4/h6-7H,5H2,1-4H3,(H,12,13)

InChI Key

XFTBBRDIJPJBCC-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(OC=C1)NC(=O)OC(C)(C)C

Origin of Product

United States

Chemical Reactivity and Transformation Pathways of Tert Butyl 3 Ethylfuran 2 Yl Carbamate

Intramolecular Cycloaddition Reactions (IMDAF) of Furan-2-yl Carbamates

The furan (B31954) ring, while aromatic, can function as a diene in Diels-Alder reactions, particularly in intramolecular contexts where the dienophile is tethered to the furan nucleus. nih.govmasterorganicchemistry.com This process, known as the Intramolecular Diels-Alder Furan (IMDAF) reaction, is a powerful method for constructing complex polycyclic systems from relatively simple linear precursors. rsc.orgyoutube.com For furan-2-yl carbamates, this reaction provides a route to intricate nitrogen-containing heterocyclic structures. The electron-donating nature of the carbamate (B1207046) group can facilitate the cycloaddition, although the aromaticity of the furan ring often necessitates thermal conditions or the presence of activating groups to proceed efficiently. nih.gov

When a furan-2-yl carbamate like tert-Butyl (3-ethylfuran-2-yl)carbamate is functionalized with a tethered alkenyl group, it can undergo an intramolecular [4+2] cycloaddition. duke.edu This reaction connects the diene (the furan ring) and the dienophile (the alkenyl group) within the same molecule, increasing the effective molarity and promoting the formation of a new six-membered ring. youtube.com The reaction works best when the tether allows for the formation of a new five or six-membered ring fused to the resulting bicyclic system. masterorganicchemistry.com

The initial product of the IMDAF reaction is a highly strained 7-oxabicyclo[2.2.1]heptene derivative, commonly referred to as an oxabicyclic adduct. rsc.org These adducts derived from furan-2-yl imides or carbamates are often highly labile. acs.orgacs.org Their stability is influenced by factors such as reaction temperature and the electronic nature of the substituents. The presence of an additional carbonyl group on the nitrogen, as in an imide, can decrease the basicity of the nitrogen atom, which helps in retarding spontaneous ring-cleavage and allows for the isolation of the oxabicyclic adduct at lower temperatures. acs.orgacs.org The significant strain energy within the oxabicyclic ring system can be harnessed to drive subsequent, often irreversible, rearrangement reactions. nih.gov

The stereochemical outcome of the IMDAF reaction is a critical aspect, as multiple new stereocenters are generated. youtube.com The geometry of the tether and the nature of substituents on both the furan ring and the dienophile chain influence the facial selectivity of the cycloaddition, leading to either exo or endo adducts. rsc.org Research on related systems has shown that the steric bulk of substituents plays a decisive role in this selectivity. rsc.org While small substituents on the tether tend to yield exclusively the exo cycloadduct, the presence of bulkier groups can lead to the formation of both exo and endo products. rsc.org For a compound like this compound, the 3-ethyl group on the furan ring would be expected to influence the transition state geometry, potentially impacting the endo/exo selectivity of the cycloaddition.

Substituent (R) on TetherCycloaddition Product(s)Stereochemical Outcome
Hydrogen (H)exoExclusive exo-addition
Methyl (Me)exoExclusive exo-addition
Ethyl (Et) exo and endo Mixture of isomers
Phenyl (Ph)exo and endoHigh endo:exo ratio
This table illustrates the influence of substituent size on the stereochemical pathway of IMDAF reactions in related systems, as described in the literature. rsc.org

Rhodium(I)-Catalyzed Nucleophilic Ring Opening of Oxabicyclic Adducts

The oxabicyclic adducts obtained from the IMDAF reaction are valuable intermediates for further transformations. A key reaction is the rhodium(I)-catalyzed nucleophilic ring opening, which proceeds under mild conditions to generate highly functionalized cyclic compounds. nih.gov This catalytic process leverages the strain of the oxabicyclic system to achieve a regio- and stereoselective bond cleavage and functionalization. acs.orgnih.gov

The rhodium(I)-catalyzed reaction of oxabicyclic adducts derived from furan-2-yl carbamates or imides in the presence of various nucleophiles leads to the formation of densely functionalized hexahydro-1H-indol-2(3H)-one derivatives in good yields. duke.eduacs.orgnih.gov The proposed mechanism involves the initial coordination of the rhodium(I) catalyst to the double bond of the oxabicyclic adduct. acs.orgnih.gov This is followed by a nitrogen-assisted cleavage of a carbon-oxygen bond of the ether bridge, which furnishes a π-allyl rhodium(III) intermediate. acs.orgnih.gov Subsequent attack by a nucleophile, followed by proton exchange and decomplexation of the rhodium catalyst, yields the final ring-opened product. acs.orgnih.gov

A significant feature of the rhodium(I)-catalyzed ring-opening is its high degree of diastereoselectivity. nih.gov The nucleophilic addition to the π-allyl rhodium(III) complex typically occurs from the face opposite the rhodium metal and at the least sterically hindered terminus of the π-allyl system. acs.orgnih.gov This controlled addition results in the formation of a major stereoisomer where the newly introduced nucleophile and the adjacent hydroxyl group have a cis-relationship. duke.eduacs.orgnih.gov The stereochemistry of these products has been unequivocally confirmed through methods such as X-ray crystallographic analysis in related systems. nih.gov

Nucleophile (Nu)Product TypeTypical YieldResulting Stereochemistry
CarboxylatesDienyl Alcohol~80%Exclusive formation
Water (in absence of other Nu)Oxindole~90%Cyclized product
Various (general)Ring-opened IndoloneHighcis-Diastereomer (Nu, OH)
This table summarizes the outcomes of the Rh(I)-catalyzed ring-opening of related oxabicyclic adducts with different nucleophiles, demonstrating the versatility and selectivity of the reaction. acs.orgnih.gov

Role of the Carbamate Group in Directed Metalation and Functionalization

The tert-butyl carbamate group plays a crucial role in directing the regioselective functionalization of the furan ring through a process known as directed ortho-metalation (DoM). This strategy utilizes the coordinating ability of the carbamate's carbonyl oxygen to direct a strong base, typically an organolithium reagent, to deprotonate the adjacent C3 position of the furan ring.

Directed ortho-Lithiation in O-Aryl Carbamate Chemistry

In the broader context of aromatic chemistry, O-aryl carbamates are well-established as potent directed metalation groups (DMGs). nih.govacs.org The general mechanism involves the coordination of an organolithium reagent (like n-butyllithium or s-butyllithium) to the carbonyl oxygen of the carbamate. acs.org This pre-complexation brings the strong base in close proximity to the ortho-proton, facilitating its abstraction and the formation of a stable ortho-lithiated intermediate. acs.org The strength of the carbamate as a DMG is a subject of ongoing study, with evidence suggesting it is one of the most effective directing groups available. nih.govuwindsor.ca

While the specific reactivity of this compound in directed ortho-lithiation is not extensively detailed in the provided search results, the principles from O-aryl carbamate chemistry are highly analogous. The carbamate group on the furan ring is expected to direct lithiation to the adjacent C3 position. However, the furan ring itself has inherent reactivity patterns, with the C2 and C5 positions being the most susceptible to electrophilic attack and deprotonation. mdpi.com Therefore, the directing power of the carbamate group is essential to overcome this natural propensity and achieve selective functionalization at C3.

Table 1: Key Features of Directed ortho-Lithiation of O-Aryl Carbamates

FeatureDescription
Directing Group O-Aryl Carbamate (e.g., -OC(O)N(Et)₂)
Base Organolithium reagents (e.g., n-BuLi, s-BuLi, LDA)
Mechanism Coordination of the base to the carbamate carbonyl, followed by deprotonation of the ortho-proton.
Intermediate ortho-Lithiated species.
Outcome Regioselective functionalization at the position ortho to the carbamate group.

Subsequent Alkynylation and Cyclization to Benzo[b]furans

The ortho-lithiated intermediate generated from the directed metalation of a furan carbamate is a powerful nucleophile that can react with a variety of electrophiles. One particularly useful transformation is the reaction with an alkynylating agent, which introduces an alkyne moiety at the C3 position. This sets the stage for a subsequent intramolecular cyclization reaction to form a benzo[b]furan scaffold. mdpi.comtandfonline.comnih.gov

The synthesis of benzo[b]furans from O-aryl carbamates via ortho-lithiation and subsequent reaction with an electrophile, followed by cyclization, is a well-documented strategy. mdpi.com A typical sequence involves:

Directed ortho-lithiation of the aryl carbamate.

Alkynylation of the resulting lithiated species with an appropriate electrophilic alkyne source.

Hydrolysis of the carbamate group to reveal a free hydroxyl group.

Intramolecular cyclization of the resulting 2-alkynylphenol to furnish the benzo[b]furan ring system. mdpi.comrsc.org

This methodology offers a versatile and modular approach to construct complex benzofuran (B130515) derivatives, which are important structural motifs in many natural products and pharmaceuticals. mdpi.comnih.govjocpr.com

Deprotection Strategies for the tert-Butyl Carbamate Moiety

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of reaction conditions. However, its removal, or deprotection, is a critical step in many synthetic sequences. Several methods exist for the cleavage of the Boc group, broadly categorized into acidic, basic, and thermolytic techniques.

Acidic Hydrolysis Methods for N-Protected Amines

The most common method for the deprotection of Boc-protected amines is acidic hydrolysis. fishersci.co.uk This is typically achieved by treating the substrate with a strong acid, such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (CH₂Cl₂), or with hydrochloric acid (HCl) in an organic solvent like dioxane or ethyl acetate. fishersci.co.uknih.gov The reaction proceeds through the protonation of the carbamate carbonyl oxygen, followed by the loss of the stable tert-butyl cation and subsequent decarboxylation to yield the free amine. youtube.com

Aqueous phosphoric acid has also been reported as a mild and effective reagent for the deprotection of tert-butyl carbamates, offering good selectivity in the presence of other acid-sensitive functional groups. organic-chemistry.orgnih.gov

Table 2: Common Acidic Conditions for Boc Deprotection

ReagentSolventTemperatureReference(s)
Trifluoroacetic Acid (TFA)Dichloromethane (CH₂Cl₂)Room Temperature fishersci.co.uknih.gov
Hydrochloric Acid (HCl)Dioxane, Ethyl AcetateRoom Temperature fishersci.co.uknih.gov
Aqueous Phosphoric AcidTetrahydrofuran (B95107) (THF)Not specified organic-chemistry.orgnih.gov

Mild Basic and Thermolytic Deprotection Techniques for N-Heteroarenes

While acidic conditions are generally effective, they are not always suitable for substrates containing acid-labile functional groups. In such cases, milder deprotection strategies are required.

Mild Basic Deprotection:

Cleavage of the Boc group under basic conditions is less common but can be achieved, particularly for activated amines such as those on N-heteroarenes. researchgate.netmcours.net Reagents like sodium carbonate in refluxing dimethoxyethane (DME) or potassium phosphate (B84403) in methanol (B129727) have been used. nih.govmcours.net Microwave-assisted basic deprotection has also been reported to be effective. researchgate.net

Thermolytic Deprotection:

Thermolytic cleavage offers a neutral alternative for Boc deprotection. This method involves heating the Boc-protected compound, often in a high-boiling solvent or under neat conditions, to induce thermal decomposition. mcours.netnih.govacsgcipr.org The reaction is believed to proceed through a concerted mechanism involving the formation of isobutylene (B52900), carbon dioxide, and the free amine. nih.govacsgcipr.org Continuous-flow high-temperature conditions have been shown to be effective for the thermolytic deprotection of N-Boc groups, offering advantages in terms of reaction control and scalability. nih.govacs.orgnih.gov Studies have shown that the efficiency of thermolytic deprotection can be influenced by the nature of the amine, with N-Boc groups on heterocycles like indoles and imidazoles being more readily cleaved than those on alkyl or aryl amines. nih.gov

Table 3: Mild Basic and Thermolytic Boc Deprotection Methods

MethodReagents/ConditionsSubstrate TypeReference(s)
Mild Basic K₃PO₄·H₂O in CH₃OH (microwave)N-Heteroarenes researchgate.netmcours.net
Na₂CO₃ in DME (reflux)N-Boc substrates nih.gov
Thermolytic High temperature (e.g., 150 °C)Various N-Boc amines mcours.netnih.govacsgcipr.org
Continuous flow, high temperatureVarious N-Boc amines nih.govacs.orgnih.gov

Advanced Research Considerations and Applications in Organic Synthesis

Application in Complex Molecule Synthesis

The furan (B31954) moiety is a versatile building block, capable of undergoing a wide range of transformations to access diverse molecular structures. acs.org When functionalized with a carbamate (B1207046) group, as in the title compound, its synthetic potential is further expanded, particularly in the assembly of natural products and in the development of prodrugs.

Furan derivatives are key intermediates in the synthesis of numerous natural products. researchgate.net The furan ring can be viewed as a latent 1,4-dicarbonyl system and can also participate in various cycloaddition reactions. acs.org The Diels-Alder reaction of furans, for instance, is a powerful method for constructing oxabicyclic systems, which are versatile precursors for a wide array of complex molecules, including some natural products. rsc.orgresearchgate.net

Strategies involving furan intermediates have led to the successful formal synthesis of several biologically active natural products, such as showdomycin, goniofufurone, and trans-kumausyne. researchgate.net In these syntheses, the furan ring serves as a versatile synthon that can be elaborated into more complex carbocyclic or heterocyclic frameworks. The presence of a carbamate group on the furan ring, such as the tert-butoxycarbonyl (Boc) group in tert-Butyl (3-ethylfuran-2-yl)carbamate, provides a protected nitrogen functionality that is stable to many reaction conditions but can be readily deprotected at a later stage. This N-protected furan scaffold is thus a valuable intermediate for introducing nitrogen-containing substructures found in many alkaloids and other nitrogenous natural products.

The carbamate functional group is a key structural motif in medicinal chemistry, appearing in numerous approved drugs and prodrugs. nih.govacs.orgtcsedsystem.edu Carbamates are often incorporated into drug candidates to enhance their physicochemical properties, such as stability, membrane permeability, and pharmacokinetic profiles. nih.govresearchgate.net

The carbamate linkage in a molecule like this compound can serve as a prodrug handle. nih.gov Prodrugs are inactive or less active derivatives of a parent drug molecule that undergo enzymatic or chemical transformation in the body to release the active drug. nih.gov Carbamates are particularly useful as prodrugs for amines, alcohols, and phenols. They can protect these functional groups from premature metabolism, especially first-pass metabolism in the liver, thereby increasing the drug's bioavailability. nih.govnih.gov The stability of the carbamate bond can be tuned by modifying the substituents on the nitrogen and oxygen atoms. nih.gov In vivo, metabolic enzymes such as esterases can hydrolyze the carbamate bond to release the active amine- or alcohol-containing drug, along with carbon dioxide. nih.gov This strategy has been successfully employed in the design of various therapeutic agents. researchgate.netnih.gov

Mechanistic Investigations and Computational Studies

Computational chemistry has become an indispensable tool for understanding reaction mechanisms, predicting reactivity, and guiding synthetic efforts. For a molecule like this compound, computational studies can provide deep insights into its reactivity in key transformations like the Diels-Alder reaction and its behavior in catalytic systems.

The Diels-Alder reaction involving a furan diene is a fundamental transformation for creating 7-oxanorbornene adducts, which are valuable synthetic intermediates. rsc.org However, these reactions are often reversible and can be kinetically sluggish due to the aromatic character of the furan ring. researchgate.netnih.gov Computational studies, particularly using Density Functional Theory (DFT), have been crucial in elucidating the factors that govern the reactivity and selectivity of these reactions. researchgate.netnih.gov

Theoretical analyses show that the reaction's viability is often limited by thermodynamics rather than kinetics. rsc.orgnih.gov The Gibbs free energy of furan Diels-Alder reactions is typically only slightly negative, making the cycloaddition readily reversible, especially upon heating. rsc.org Computational models can accurately predict transition state energies and reaction thermodynamics, helping chemists to understand why certain furan derivatives are poor substrates. For example, furans with electron-withdrawing groups are generally less reactive dienes in normal-electron-demand Diels-Alder reactions. rsc.org Intramolecular versions of the reaction (IMDAF) can be more efficient, as connecting the diene and dienophile increases the probability of them reacting. youtube.com

A comprehensive computational and synthetic study has investigated the effect of halogen substitution on the intramolecular furan Diels-Alder (IMDAF) reaction. rsc.org Contrary to initial expectations based on simple frontier molecular orbital (FMO) theory, halogen substitution on the dienophile was found to decrease the reaction rate and make the cycloaddition less thermodynamically favorable. rsc.org

However, the study revealed that this detrimental effect could be countered by strategic halogenation of the furan ring. rsc.org High-level calculations identified that the reaction's outcome is controlled by a complex interplay of steric effects, transition state charge stabilization, and dipolar interactions, rather than simple FMO effects. rsc.org This research demonstrates the power of computational analysis to uncover subtle electronic and steric effects that govern complex organic reactions, providing a predictive framework for designing more efficient synthetic routes.

Table 1: Computational Findings on Halogen Substitution in Intramolecular Furan Diels-Alder Reactions rsc.org
Substitution SiteEffect on KineticsEffect on ThermodynamicsControlling Factors Identified by Computation
Halogen on DienophileSlower Reaction RateLess FavorableTransition State Charge Stabilization, Steric Effects, Dipolar Interactions
Halogen on Furan RingCan counteract dienophile substitution effectsCan improve favorability

Computational methods are routinely used to investigate the mechanisms of catalytic reactions, providing insights that are often inaccessible through experiments alone. bris.ac.uk For substrates containing protecting groups, such as the tert-butoxycarbonyl (Boc) group in this compound, computational studies can model how the protected group influences the catalytic cycle.

These studies often involve calculating the energies of reactants, intermediates, transition states, and products to map out the entire reaction pathway. mdpi.com This allows for the identification of the rate-determining step and an understanding of the origins of chemo-, regio-, and stereoselectivity. illinois.edu For N-protected systems, computational models can assess the steric bulk of the protecting group, its electronic influence on the substrate, and its potential interactions with the catalyst. bris.ac.uk By screening different catalysts and substrates in silico, researchers can rationally design more efficient and selective catalytic transformations, accelerating the development of new synthetic methodologies. nih.govmdpi.com

Computational Probing of N-Protected Systems in Catalysis

Future Directions in Furan Carbamate Chemistry and Synthesis

The chemistry of furan derivatives, bolstered by their availability from renewable biomass sources, is poised for significant advancement. researchgate.netmdpi.com Future research concerning furan carbamates like this compound will likely focus on the development of novel, efficient, and sustainable synthetic methodologies, as well as the expansion of their applications as versatile chemical building blocks.

A primary frontier is the continued development of advanced catalytic C-H functionalization methods. While significant progress has been made, there is a pressing need for catalysts that can operate under milder conditions and selectively functionalize the less reactive C-H bonds of the furan core. researchgate.net For furan carbamates, this includes developing directing-group strategies that are either traceless or easily removable, and exploring a wider range of earth-abundant metal catalysts to improve the sustainability of these transformations.

The pursuit of enantioselective syntheses will be another major theme. The development of catalytic asymmetric methods to install chirality in furan carbamates will unlock their potential as precursors to complex, biologically active molecules. This will require the design of new chiral ligands and catalytic systems tailored for furan substrates, drawing upon the principles of stereocontrol to achieve high levels of enantiopurity.

Furthermore, the integration of computational and experimental approaches will accelerate discovery. princeton.edu Quantum chemical studies will be instrumental in predicting reactivity, designing catalysts with enhanced selectivity, and elucidating complex reaction mechanisms. This synergy will guide the rational design of experiments, reducing the empirical effort required to optimize new synthetic routes.

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